molecular formula C21H21N3O3S B5366112 1-(2-naphthylsulfonyl)-N-(2-pyridinylmethyl)prolinamide

1-(2-naphthylsulfonyl)-N-(2-pyridinylmethyl)prolinamide

Cat. No. B5366112
M. Wt: 395.5 g/mol
InChI Key: XCBPTCWWAOZUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-naphthylsulfonyl)-N-(2-pyridinylmethyl)prolinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as NPS 2143 and has been studied extensively for its effects on the calcium-sensing receptor (CaSR).

Mechanism of Action

NPS 2143 acts as a selective antagonist of the 1-(2-naphthylsulfonyl)-N-(2-pyridinylmethyl)prolinamide, blocking its activation by extracellular calcium ions. This results in a decrease in intracellular calcium signaling and a reduction in the activity of downstream signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that NPS 2143 can modulate various physiological processes, including calcium homeostasis, bone turnover, and parathyroid hormone secretion. Furthermore, NPS 2143 has been shown to have potential therapeutic applications in the treatment of various diseases, including osteoporosis, hyperparathyroidism, and kidney stones.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NPS 2143 in lab experiments is its specificity for the 1-(2-naphthylsulfonyl)-N-(2-pyridinylmethyl)prolinamide, which allows for the selective modulation of calcium signaling pathways. However, one limitation of using NPS 2143 is its limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on NPS 2143. One area of interest is the development of more potent and selective 1-(2-naphthylsulfonyl)-N-(2-pyridinylmethyl)prolinamide antagonists that can be used in the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of NPS 2143 and its effects on various physiological processes. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of NPS 2143 in humans.

Synthesis Methods

The synthesis of NPS 2143 involves several steps, including the reaction of 2-naphthylsulfonyl chloride with N-(2-pyridinylmethyl)prolinamide in the presence of a base. The resulting product is then purified using chromatography techniques to obtain the final compound.

Scientific Research Applications

NPS 2143 has been studied extensively for its effects on the 1-(2-naphthylsulfonyl)-N-(2-pyridinylmethyl)prolinamide, which is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis. The this compound is expressed in various tissues, including the parathyroid gland, kidney, and bone, and has been implicated in various diseases, including osteoporosis, hyperparathyroidism, and kidney stones.

properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-21(23-15-18-8-3-4-12-22-18)20-9-5-13-24(20)28(26,27)19-11-10-16-6-1-2-7-17(16)14-19/h1-4,6-8,10-12,14,20H,5,9,13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBPTCWWAOZUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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